9-Benzhydryladenine
Description
9-Benzhydryladenine (C₁₉H₁₇N₅) is a purine derivative characterized by a benzhydryl (diphenylmethyl) group attached to the N⁹ position of the adenine scaffold. This structural modification confers unique physicochemical and biochemical properties, making it a subject of interest in enzyme interaction studies and drug metabolism research. Notably, 9-Benzhydryladenine exhibits a type II binding spectrum with cytochrome P-450 enzymes, facilitating the formation of 1-N-oxide metabolites . Its benzhydryl substituent enhances steric bulk and lipophilicity compared to simpler alkyl or aryl analogues, influencing substrate-enzyme interactions and metabolic pathways .
Properties
CAS No. |
122365-34-8 |
|---|---|
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
9-benzhydrylpurin-6-amine |
InChI |
InChI=1S/C18H15N5/c19-17-15-18(21-11-20-17)23(12-22-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H2,19,20,21) |
InChI Key |
JXSMDTQDKIEIHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Other CAS No. |
122365-34-8 |
Synonyms |
9-benzhydrylpurin-6-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Biochemical Properties of Adenine Derivatives
Biochemical Interactions and Metabolic Pathways
- 9-Benzhydryladenine vs. 9-Benzyladenine: Both feature aromatic substituents, but the benzhydryl group in 9-Benzhydryladenine induces a stronger type II binding with P-450, promoting 1-N-oxide formation, whereas 9-Benzyladenine shows mixed binding (Type I at low concentrations, Type II at high concentrations) and negligible N-oxidation . This difference is attributed to the steric and electronic effects of the benzhydryl moiety. Synthesis: 9-Benzyladenine requires multi-step synthesis from acyclic precursors (e.g., 5-amino-1-benzyl-4-cyanoimidazole) with low yields (~30–40%), while 9-Benzhydryladenine synthesis involves specialized protocols due to its bulkier substituent .
9-Benzhydryladenine vs. 9-Trityladenine :
- 9-Benzhydryladenine vs.
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